molecular formula C9H7BrN2O2 B13679859 Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate

Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13679859
M. Wt: 255.07 g/mol
InChI Key: QORQDILULLBUKP-UHFFFAOYSA-N
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Description

Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 7th position and a methyl ester group at the 3rd position. It is widely used as a pharmaceutical intermediate and has significant applications in medicinal chemistry due to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction typically proceeds via a one-pot tandem cyclization and bromination process. The cyclization to form the imidazo[1,5-a]pyridine ring is promoted by the addition of tert-butyl hydroperoxide (TBHP), and the bromination occurs without the need for a base .

Industrial Production Methods

In industrial settings, the production of this compound often involves scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as metal-free oxidation and photocatalysis, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include TBHP for oxidation, various nucleophiles for substitution, and transition metal catalysts for cyclization. The reaction conditions are typically mild, and the reactions can be carried out in solvents such as toluene or ethyl acetate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic structures .

Scientific Research Applications

Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on bacterial enzymes, disrupting their function and leading to antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl ester group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-11-5-7-4-6(10)2-3-12(7)8/h2-5H,1H3

InChI Key

QORQDILULLBUKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2N1C=CC(=C2)Br

Origin of Product

United States

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